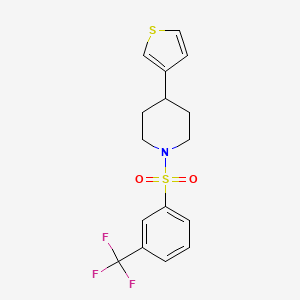
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides as human beta(3) agonists was achieved by modifying the right-hand side of the compounds and incorporating a free carboxylic acid, with N-alkyl substitution on the 4-piperidin-1-yl-phenylamine to increase potency . Additionally, the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported using a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of these piperidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated by X-ray crystallography, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is tetrahedral . The electronic properties of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) were evaluated using DFT studies, which provided insights into the molecular geometry, reactive parameters, and noncovalent interactions .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, as seen in the structure-activity evaluation study against pathogens of Lycopersicon esculentum . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was found to be a potent reagent for activating thioglycosides, demonstrating the versatility of piperidine derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their biological activity and bioavailability. For instance, the bioavailability of 4-(phenylsulfonyl)piperidines as 5-HT(2A) receptor antagonists was improved by using stability toward rat liver microsomes as a predictor . The computational studies of the synthesized 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one indicated good oral bioavailability and drug-likeliness features . The DFT calculations of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) provided insights into the HOMO-LUMO energy gap and reactive sites of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have shown promising anticancer activity. For instance, novel thiophene and thiazole derivatives, including those with the sulfone moiety derived from similar structures, exhibited significant in vitro anticancer activity against human breast cancer cell lines. These compounds demonstrated better activity than Doxorubicin, a reference drug, suggesting their potential as therapeutic agents in cancer treatment (Al-Said et al., 2011).
Antihypertensive Evaluation
A study focused on designing and synthesizing new hybrids of N-substituted-N'-(4-(piperidin-1-yl-sulfonyl)phenylthiourea and condensed thiourea derivatives showed significant antihypertensive activity. These compounds were evaluated in vivo, with one target compound demonstrating potency comparable or superior to Nifedipine, a standard reference for antihypertensive drugs (Ismail et al., 2021).
Antimicrobial Activity
Derivatives of "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have also been synthesized and evaluated for their antimicrobial efficacy. In one study, synthesized compounds displayed significant antimicrobial activity against various pathogens affecting tomato plants, highlighting the potential of these derivatives in agricultural applications (Vinaya et al., 2009).
Bioavailability and Metabolic Studies
The bioavailability and oxidative metabolism of derivatives similar to "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have been studied, shedding light on their pharmacokinetic properties. These studies provide valuable insights into how these compounds are metabolized in the body, important for the development of new drugs (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-2-1-3-15(10-14)24(21,22)20-7-4-12(5-8-20)13-6-9-23-11-13/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSKXDECLDUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

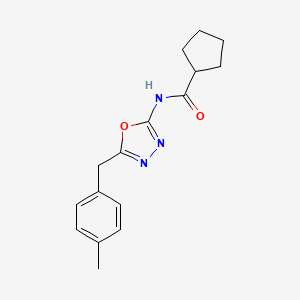
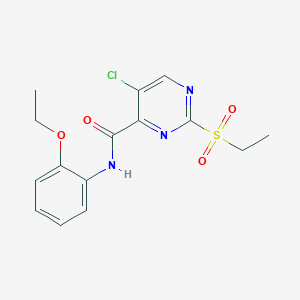

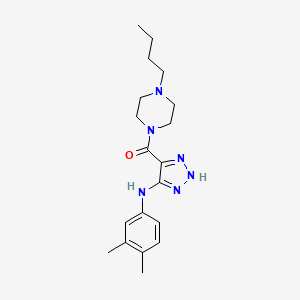
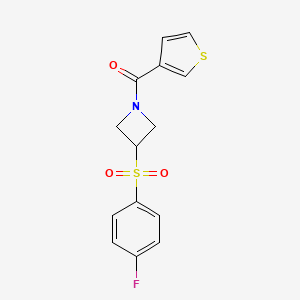
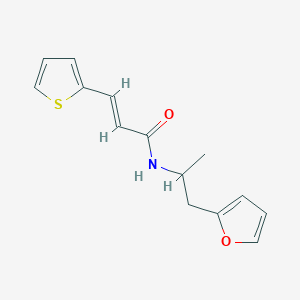
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
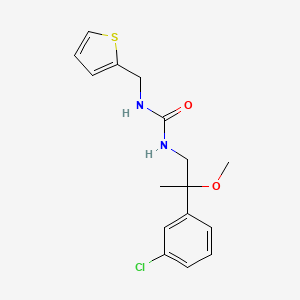
![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)